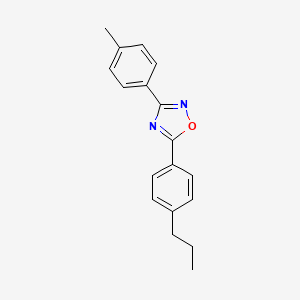

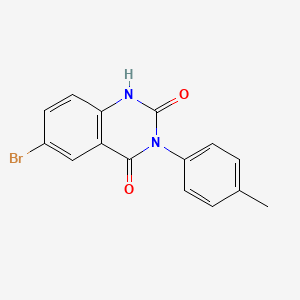

![molecular formula C17H13NO2S B5510171 4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)

4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Isoxazolone derivatives, including 4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one, can be synthesized through a convenient three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes in the presence of pyridine. This method yields products depending on the aldehyde used, demonstrating the versatility and adaptability of this synthesis approach (Ablajan & Xiamuxi, 2011).

Molecular Structure Analysis

The molecular structure of isoxazolone derivatives is characterized by a co-planar arrangement of non-H atoms, with significant dihedral angles between the phenyl and isoxazole rings, indicating a degree of planarity in the molecular structure. This structural feature is crucial for the compound's reactivity and potential applications (Cheng et al., 2009).

Chemical Reactions and Properties

Isoxazolone derivatives undergo various chemical reactions, including nucleophilic ring opening and rearrangements, leading to diverse heterocyclic scaffolds. These reactions highlight the compound's versatility and potential for generating novel chemical entities (Amareshwar et al., 2011).

Physical Properties Analysis

The physical properties of isoxazolone derivatives, including solubility and crystal structure, are influenced by their molecular geometry and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

Isoxazolone derivatives exhibit a range of chemical properties, including reactivity towards isocyanides, which allows for the construction of 4-aminomethylidene isoxazolone derivatives. This reactivity demonstrates the compound's potential for further functionalization and the synthesis of complex molecules (Zhu et al., 2019).

Scientific Research Applications

Novel Formation and Synthesis Approaches

Synthetic Methodologies and Derivatives : The chemical has been involved in novel synthetic methodologies, leading to the formation of iodobenzene derivatives through iodine-induced intramolecular cyclization. This process underscores the compound's utility in synthesizing iodine-substituted benzenes, highlighting its role in advancing synthetic organic chemistry and creating new compounds with potential applications in various fields, including material science and pharmaceuticals (Matsumoto, Takase, & Ogura, 2008).

Catalytic and Green Chemistry Applications

Catalysis and Environmental-Friendly Synthesis : Research on 4-arylmethylideneisoxazol-5(4H)-ones, including the specific compound , has demonstrated their synthesis through green chemistry approaches. Salicylic acid has been used as an inexpensive and safe catalyst, promoting the synthesis in water, which is considered an environmentally benign solvent. This catalytic activity is crucial for developing sustainable chemical processes, aligning with the goals of green chemistry to reduce environmental impact and enhance efficiency in chemical synthesis (Mosallanezhad & Kiyani, 2019).

Applications in Materials Science

Photonic and Agricultural Applications : The class of compounds encompassing 4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one has found applications in the development of materials for agriculture, filter dyes, photonic devices, and pharmaceuticals. Their use as synthetic precursors for other organic compounds further underscores their versatility and importance in materials science, offering pathways to novel materials with specific functionalities tailored for diverse applications (Mosallanezhad & Kiyani, 2019).

Future Directions

properties

IUPAC Name |

(4E)-4-[(4-methylsulfanylphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c1-21-14-9-7-12(8-10-14)11-15-16(18-20-17(15)19)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZSYCFAFQYRPY-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methylthiophenyl)methylene]-3-phenylisoxazol-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)

![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)